molecular formula C17H25NO3 B12574657 2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- CAS No. 185449-28-9

2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl-

Cat. No.: B12574657
CAS No.: 185449-28-9
M. Wt: 291.4 g/mol
InChI Key: UODLMUXYYLPZTB-UHFFFAOYSA-N
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Description

2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- is an organic compound with the molecular formula C11H13NO3 It is known for its unique chemical structure, which includes a propenamide backbone substituted with a 3,4-dimethoxyphenyl group and N,N-dipropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- typically involves the reaction of 3,4-dimethoxybenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with acrylamide under controlled conditions to yield the desired propenamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the propenamide group to an amine or alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propenamide
  • N,N-Dipropyl-3,4-dimethoxybenzamide
  • 3,4-Dimethoxycinnamamide

Uniqueness

2-Propenamide, 3-(3,4-dimethoxyphenyl)-N,N-dipropyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

185449-28-9

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N,N-dipropylprop-2-enamide

InChI

InChI=1S/C17H25NO3/c1-5-11-18(12-6-2)17(19)10-8-14-7-9-15(20-3)16(13-14)21-4/h7-10,13H,5-6,11-12H2,1-4H3

InChI Key

UODLMUXYYLPZTB-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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